REACTION_SMILES
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[CH3:1][S:2](=[O:3])(=[O:4])[CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[C:10](=[O:11])[c:12]2[c:13]([cH:14][cH:15][cH:16][cH:17]2)[C:18]1=[O:19].[CH3:22][CH2:23][OH:24].[NH2:20][NH2:21]>>[CH3:1][S:2](=[O:3])(=[O:4])[CH2:5][CH2:6][CH2:7][CH2:8][NH2:9]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)CCCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |